molecular formula C12H18ClN B1603724 4-(3-Methylphenyl)piperidine hydrochloride CAS No. 80120-03-2

4-(3-Methylphenyl)piperidine hydrochloride

Cat. No.: B1603724
CAS No.: 80120-03-2
M. Wt: 211.73 g/mol
InChI Key: ZVKQARCPEZNELE-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 80120-03-2 . It has a molecular weight of 211.73 and its IUPAC name is this compound . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C12H18ClN . The InChI code is 1S/C12H17N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The compound has a molecular weight of 211.73 .

Scientific Research Applications

Synthesis and Molecular Structure

One study focused on the synthesis and molecular structure of a related compound, highlighting the formation of H-bonded dimers in the crystal lattice stabilized by C-H...π and C-H...O interactions. This research provides insights into the compound's synthesis and potential applications in materials science and molecular engineering (I. Khan et al., 2013).

Pharmacological Properties

Another area of application involves the pharmacological properties of derivatives. For instance, research on paroxetine hydrochloride, a derivative, discusses its role as a selective serotonin reuptake inhibitor, indicating potential applications in treating various psychiatric disorders (David Germann et al., 2013).

Antimicrobial Activity

Research into the synthesis and biological evaluation of spiro-piperidin-4-ones for antimycobacterial activity against Mycobacterium tuberculosis highlights the potential use of related compounds in developing new antimicrobial agents (R. Kumar et al., 2008).

Corrosion Inhibition

Studies on the effects of piperidine and related compounds on the corrosion of metals in acidic environments suggest applications in materials science, particularly in the development of corrosion inhibitors for industrial applications (S. Sankarapapavinasam et al., 1991).

Neuroprotective Agents

The discovery of neuroprotective agents based on piperidine derivatives, which block N-methyl-D-aspartate responses, points to potential applications in treating neurodegenerative diseases (B. Chenard et al., 1995).

Future Directions

Piperidines, including 4-(3-Methylphenyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-(3-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKQARCPEZNELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620369
Record name 4-(3-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80120-03-2
Record name 4-(3-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.9 g of 1-phenoxycarbonyl-4-(3-toluyl)piperidine and 75 ml of an aqueous 50% potassium hydroxide solution in 300 ml of ethanol is heated at reflux for 24 hours and then stirred at ambient temperature for an additional 36 hours. 100 ml of water are added, the ethanol is partially removed, the resulting mixture is extracted with ether and the combined ether extracts are extracted with 1N HCl. The aqueous solution is basified with an aqueous sodium hydroxide solution, extracted with ether, the combined ether extracts are dried, and the ether is removed, leaving a dark oil. The oil is dissolved in ether and ethereal hydrogen chloride is added to produce the salt which is collected by filtration, dried and recrystallized thrice from an ethanol-water mixture to give 4-(3-toluyl)piperidine hydrochloride, mp 196°-197° C.,
Name
1-phenoxycarbonyl-4-(3-toluyl)piperidine
Quantity
11.9 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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300 mL
Type
solvent
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Name
Quantity
100 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methylphenyl)piperidine hydrochloride
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4-(3-Methylphenyl)piperidine hydrochloride
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4-(3-Methylphenyl)piperidine hydrochloride
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4-(3-Methylphenyl)piperidine hydrochloride
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Reactant of Route 6
4-(3-Methylphenyl)piperidine hydrochloride

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